molecular formula C19H20ClFN2O3S B11353941 1-(benzylsulfonyl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11353941
M. Wt: 410.9 g/mol
InChI Key: IKKOQPCBGCLZTJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with phenylmethanesulfonyl chloride to form an intermediate, which is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include the inhibition of signal transduction pathways or the modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with similar structural features but different biological activities.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar phenyl ring substitution pattern.

Uniqueness

N-(3-Chloro-4-fluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-17-12-16(6-7-18(17)21)22-19(24)15-8-10-23(11-9-15)27(25,26)13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,22,24)

InChI Key

IKKOQPCBGCLZTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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